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(1S,4S)-4-Ethenylcyclohex-2-en-1-ol

Cat. No.: B14381655
CAS No.: 88301-29-5
M. Wt: 124.18 g/mol
InChI Key: OWCQVYQHUWHKBK-JGVFFNPUSA-N
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Description

Significance of Chiral Cyclohexenol (B1201834) Scaffolds in Synthetic Chemistry

Chiral cyclohexene (B86901) and cyclohexenone skeletons are fundamental building blocks in synthetic organic chemistry. nih.gov Their importance stems from their prevalence in the core structures of numerous natural products and pharmaceuticals. The defined three-dimensional arrangement of substituents on the cyclohexene ring allows for precise control over the stereochemistry of subsequent synthetic transformations. This control is crucial in the synthesis of enantiomerically pure compounds, where only one enantiomer exhibits the desired biological activity. The development of efficient and practical methods to access these enantioenriched cyclohexenol scaffolds is an active area of research. nih.gov

Academic Relevance of Stereodefined Unsaturated Cyclic Alcohols

Stereodefined unsaturated cyclic alcohols, such as (1S,4S)-4-Ethenylcyclohex-2-en-1-ol, are of significant academic interest due to the synthetic challenges and opportunities they present. The direct, catalytic, and stereoselective synthesis of these molecules remains a formidable challenge in organic synthesis. nih.gov The presence of both a nucleophilic hydroxyl group and a reactive alkene within the same molecule, coupled with defined stereocenters, provides a platform for investigating a wide range of chemical transformations. Research in this area contributes to a deeper understanding of reaction mechanisms, stereocontrol, and the development of novel synthetic methodologies.

Overview of Research Domains Pertaining to this compound

The research pertaining to this compound and related chiral cyclohexenols is primarily focused on their application as versatile chiral synthons. These molecules serve as starting materials in the total synthesis of complex natural products. Their utility is derived from the ability to functionalize the hydroxyl group, the double bond, and the vinyl group in a stereocontrolled manner. This allows for the construction of intricate molecular architectures with high levels of stereochemical precision.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of a related compound, (1S,4S)-4-chlorocyclohex-2-en-1-ol, which provides some context for the properties of cyclohexenol derivatives.

PropertyValue
IUPAC Name (1S,4S)-4-chlorocyclohex-2-en-1-ol
Molecular Formula C₆H₉ClO
Molecular Weight 132.59 g/mol
InChIKey MFIDZBBZJBAGCH-PHDIDXHHSA-N
Canonical SMILES C1CC@@HCl
CAS Number Not available for this compound

Data for (1S,4S)-4-chlorocyclohex-2-en-1-ol from PubChem. nih.gov

Synthesis and Reactions

The synthesis of chiral cyclohexenols can be achieved through various methods, including the reduction of the corresponding chiral cyclohexenones. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for this purpose. pitt.edu The stereochemical outcome of such reductions can often be influenced by the choice of reagent and reaction conditions.

Once obtained, this compound can undergo a variety of chemical transformations, including:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (S)-4-ethenylcyclohex-2-en-1-one.

Etherification/Esterification: The hydroxyl group can be converted into ethers or esters to introduce protecting groups or other functionalities.

Reactions of the Alkenes: Both the ring alkene and the vinyl group can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation, often with the potential for diastereoselectivity influenced by the existing stereocenters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B14381655 (1S,4S)-4-Ethenylcyclohex-2-en-1-ol CAS No. 88301-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88301-29-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,4S)-4-ethenylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2-3,5,7-9H,1,4,6H2/t7-,8+/m0/s1

InChI Key

OWCQVYQHUWHKBK-JGVFFNPUSA-N

Isomeric SMILES

C=C[C@@H]1CC[C@@H](C=C1)O

Canonical SMILES

C=CC1CCC(C=C1)O

Origin of Product

United States

Synthetic Methodologies for 1s,4s 4 Ethenylcyclohex 2 En 1 Ol

Stereoselective Approaches to the (1S,4S) Configuration

The precise arrangement of the hydroxyl and ethenyl groups in a cis relationship on the cyclohexene (B86901) core demands rigorous stereocontrol. Chemists have devised several elegant strategies to achieve this, ranging from the use of chiral catalysts to biocatalytic transformations.

Diastereoselective Synthesis of Cyclohexenol (B1201834) Precursors

One fundamental approach to establishing the desired stereochemistry involves the diastereoselective transformation of a pre-existing chiral center in a cyclohexenol precursor. This often entails the reduction of a corresponding ketone or the opening of an epoxide. For instance, the reduction of a 4-ethenylcyclohex-2-en-1-one can be influenced by the existing stereochemistry of a substituent or by the use of sterically demanding reducing agents that favor approach from one face of the molecule over the other. While direct examples for the ethenyl derivative are not prevalent in readily available literature, the principle is well-established in cyclohexenone chemistry.

Precursor TypeReagent/MethodExpected Outcome
4-Ethenylcyclohex-2-en-1-oneStereoselective reducing agents (e.g., L-Selectride®)Diastereomeric mixture of cyclohexenols, with potential for high selectivity for the cis product.
Cyclohexene oxide derivativeNucleophilic openingFormation of a di-substituted cyclohexanol (B46403) with defined stereochemistry.

Enantioselective Catalysis in the Construction of the Chiral Core

Enantioselective catalysis stands as a powerful tool for the synthesis of chiral molecules, offering the potential for high enantiomeric excess (ee) with only a substoichiometric amount of a chiral catalyst. A highly relevant example is the catalytic asymmetric synthesis of the closely related (1S,4S)-4-methyl-2-cyclohexen-1-ol. In a notable study, a copper-catalyzed asymmetric addition of dimethylzinc (B1204448) to racemic 1,3-cyclohexadiene (B119728) monoepoxide was developed on a multigram scale. This reaction, utilizing a chiral phosphoramidite (B1245037) ligand, proceeded with high regio- and enantioselectivity to afford the desired (1S,4S) stereoisomer. researchgate.net This methodology provides a strong precedent for the synthesis of (1S,4S)-4-ethenylcyclohex-2-en-1-ol, where a similar vinylating agent could potentially be employed in place of dimethylzinc.

The key to success in such reactions lies in the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment, directing the approach of the nucleophile to one face of the electrophile.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity. wikipedia.org In this approach, an achiral starting material is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of this compound, a potential strategy would involve the attachment of a chiral auxiliary to a cyclohexene precursor. For example, a Diels-Alder reaction between a diene and a dienophile bearing a chiral auxiliary could establish the initial stereocenters. Subsequent functional group manipulations would then lead to the target molecule. While this method is powerful, it often requires additional steps for the attachment and removal of the auxiliary.

Chiral Auxiliary TypePotential ApplicationKey Advantage
Evans OxazolidinonesAsymmetric Diels-Alder or conjugate addition reactions.High levels of stereocontrol and well-established procedures for removal.
CamphorsultamsAsymmetric cycloadditions.Robust and often provide high diastereoselectivity.
(R)-pulegone derivativesAsymmetric radical cyclizations. nih.govCan be effective for the formation of cyclic systems. nih.gov

Biocatalytic Transformations for Stereocontrol

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. chemistnotes.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. A particularly powerful biocatalytic approach for the synthesis of chiral cyclohexenols is the desymmetrization of meso-compounds.

For instance, the desymmetrization of a meso-4-vinylcyclohexene oxide using a hydrolase or a dehydrogenase could provide enantiomerically pure this compound or a precursor. In such a reaction, the enzyme selectively reacts with one of the two enantiotopic functional groups in the meso starting material, leading to a chiral product with high enantiomeric excess. This strategy is highly attractive due to its potential for high efficiency and reduced environmental impact.

Total Synthesis Strategies Involving this compound

Convergent and Linear Synthesis Design

In the context of a total synthesis featuring the this compound moiety, a convergent approach would involve the synthesis of this chiral fragment, which would then be coupled with other key fragments of the target natural product. This strategy is particularly advantageous for the synthesis of large and complex molecules, as it allows for the parallel synthesis of different parts of the molecule, thereby increasing efficiency and allowing for greater flexibility.

The decision to employ a linear versus a convergent strategy is a critical aspect of retrosynthetic analysis and depends on the specific structure of the target molecule and the availability of efficient methods for fragment coupling.

Retrosynthetic Analysis of Target Structures

A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection breaks the C1-O bond of the alcohol, identifying a precursor such as a chiral epoxide or a related functionalized cyclohexene. A subsequent key disconnection involves the [4+2] cycloaddition, a hallmark of cyclohexene synthesis, which deconstructs the six-membered ring into a diene and a dienophile.

This analysis points towards 1,3-butadiene (B125203) as the four-carbon component and a suitable two-carbon dienophile. The stereochemistry at the C4 position, bearing the ethenyl group, would ideally be established during the cycloaddition step. The syn relationship between the hydroxyl group at C1 and the ethenyl group at C4 suggests a directed functionalization of the cyclohexene ring, where the existing stereocenter at C4 influences the stereochemical outcome of the introduction of the hydroxyl group.

Starting Material Selection and Derivatization Routes

The selection of starting materials is pivotal for an efficient and stereocontrolled synthesis of this compound. The retrosynthetic blueprint logically leads to the use of simple, abundant precursors.

Utilization of Renewable or Readily Available Precursors

The synthesis of the cyclohexene backbone of the target molecule can be efficiently achieved through the Diels-Alder reaction. The dimerization of 1,3-butadiene, a readily available C4 hydrocarbon, serves as a primary route to 4-vinylcyclohexene (B86511) wikipedia.org. While the thermal dimerization of butadiene typically yields the racemic mixture of 4-vinylcyclohexene, the use of asymmetric catalysis in Diels-Alder reactions is a well-established strategy to obtain enantiomerically enriched products wiley-vch.delibretexts.org. Chiral Lewis acid catalysts can be employed to facilitate the cycloaddition of butadiene with a suitable dienophile, aiming for the synthesis of (S)-4-vinylcyclohexene as a key intermediate harvard.eduprinceton.edu.

Strategic Functionalization for Cyclohexenol Ring Formation

With the chiral (S)-4-vinylcyclohexene scaffold in hand, the next critical step is the stereoselective introduction of the hydroxyl group at the C1 position to achieve the desired (1S,4S) configuration. A common and effective strategy involves the epoxidation of the endocyclic double bond of 4-vinylcyclohexene to form 4-vinylcyclohexene oxide researchgate.netechemi.com.

An alternative approach involves the syn-dihydroxylation of (S)-4-vinylcyclohexene. This would introduce two hydroxyl groups across the double bond with a syn relationship khanacademy.orgyoutube.com. Subsequent selective protection and deoxygenation of one of the hydroxyl groups would be necessary to arrive at the target compound.

Reaction Conditions and Yield Optimization in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. This involves careful control of parameters for both the asymmetric Diels-Alder reaction and the subsequent functionalization steps.

Table 1: Illustrative Conditions for Asymmetric Diels-Alder Reactions

Catalyst System Dienophile Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%)
Chiral Boron Complex Methacrolein Dichloromethane -78 to 20 85-95 >90
Chiral Copper-Bis(oxazoline) Acrylate Dichloromethane -78 to 0 70-90 >95

Note: This table presents typical conditions for related asymmetric Diels-Alder reactions and serves as a guide for optimizing the synthesis of (S)-4-vinylcyclohexene.

Epoxidation and Ring-Opening: The epoxidation of 4-vinylcyclohexene is a well-documented process. For instance, epoxidation with peroxyacetic acid in the presence of sodium carbonate to maintain a weakly acidic pH can lead to high yields of 4-vinylcyclohexene oxide researchgate.net.

Table 2: Representative Conditions for Epoxidation of 4-Vinylcyclohexene

Oxidant Additive Solvent Temperature (°C) Time (h) Yield (%)

Note: This table is based on the epoxidation of racemic 4-vinylcyclohexene and provides a starting point for the synthesis of (4S)-4-vinylcyclohex-1-ene oxide.

The subsequent ring-opening of the epoxide requires careful selection of the nucleophile and reaction conditions to ensure high regioselectivity and stereospecificity, ultimately leading to the desired this compound.

Chemical Transformations and Reactivity of 1s,4s 4 Ethenylcyclohex 2 En 1 Ol

Reactions Involving the Hydroxyl Group at C1

The secondary allylic alcohol at the C1 position is a versatile functional group, susceptible to a variety of transformations common to alcohols, but with reactivity often influenced by the adjacent double bond.

Esterification and Etherification Studies

The hydroxyl group of (1S,4S)-4-ethenylcyclohex-2-en-1-ol can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions are fundamental in synthetic organic chemistry for protecting the alcohol functionality or for introducing new functional groups.

Standard esterification methods, such as the Fischer esterification (reaction with a carboxylic acid under acidic catalysis), Steglich esterification (using DCC and DMAP), or reaction with acyl chlorides or anhydrides in the presence of a base, are expected to proceed efficiently. masterorganicchemistry.com The choice of reagents and conditions can be tailored to the specific substrate and desired product. For instance, enzymatic esterification offers a mild and selective alternative. tandfonline.comgoogle.com

Ether formation can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the allylic nature of the alcohol, care must be taken to avoid competing elimination reactions, especially with secondary or tertiary alkyl halides. byjus.com

Table 1: Representative Esterification and Etherification Reactions

ReactantReagentsProductReaction Type
This compoundAcetic Anhydride, Pyridine(1S,4S)-4-Ethenylcyclohex-2-en-1-yl acetateEsterification
This compoundSodium Hydride, Methyl Iodide(1S,4S)-1-Methoxy-4-ethenylcyclohex-2-eneEtherification
This compoundBenzoyl Chloride, Triethylamine(1S,4S)-4-Ethenylcyclohex-2-en-1-yl benzoateEsterification

This table presents hypothetical reactions based on established chemical principles.

Oxidation Pathways to Cyclohexenones

Oxidation of the secondary allylic alcohol in this compound would yield the corresponding α,β-unsaturated ketone, (S)-4-ethenylcyclohex-2-en-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups, such as the two double bonds in the molecule.

Common reagents for this type of oxidation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods such as the Swern and Dess-Martin oxidations. These methods are generally effective for oxidizing allylic alcohols without affecting the double bonds.

Table 2: Common Oxidizing Agents for Allylic Alcohols

Oxidizing AgentTypical ConditionsNotes
Pyridinium Chlorochromate (PCC)Dichloromethane, room temperatureMild and selective for primary and secondary alcohols.
Dess-Martin Periodinane (DMP)Dichloromethane, room temperatureMild conditions, avoids heavy metals.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane, low temperature (-78 °C)Effective for a wide range of alcohols.

This table provides examples of established oxidation methods applicable to the target molecule.

Substitution Reactions at the Benzylic Position

The C1 position, being allylic, is activated towards substitution reactions. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution. These reactions often proceed via an SN2 or SN2' mechanism, where the nucleophile can attack at the C1 or C3 position, respectively, leading to potential regioisomeric products. The stereochemistry of the starting material can influence the stereochemical outcome of the reaction.

Furthermore, under acidic conditions, the hydroxyl group can be protonated and lost as water, forming an allylic cation. This cation can then be trapped by a nucleophile. The regioselectivity of this process is dependent on the stability of the possible carbocation intermediates.

Reactivity of the Ethenyl Moiety at C4

The exocyclic ethenyl (vinyl) group at C4 provides a further site for chemical modification, distinct from the internal double bond of the cyclohexene (B86901) ring.

Electrophilic Additions to the Vinyl Group

The ethenyl group is susceptible to electrophilic addition reactions. For example, the addition of hydrogen halides (HX) or the hydroboration-oxidation sequence would be expected to follow Markovnikov and anti-Markovnikov regioselectivity, respectively. byjus.com The proximity of the hydroxyl group and the cyclohexene ring might, in some cases, lead to intramolecular reactions or influence the stereochemical course of the addition.

Complexes can form between electrophilic reagents and the π electrons of the double bond prior to the addition reaction. libretexts.org The stereochemistry of the starting alkene can be retained in the product as a syn-addition. wikipedia.org

Table 3: Predicted Products of Electrophilic Addition to the Ethenyl Group

ReagentsExpected Major ProductRegioselectivity
HBr(1S,4S)-4-(1-Bromoethyl)cyclohex-2-en-1-olMarkovnikov
1. BH₃·THF, 2. H₂O₂, NaOH2-((1S,4S)-4-Hydroxycyclohex-2-en-1-yl)ethan-1-olAnti-Markovnikov
Br₂(1S,4S)-4-(1,2-Dibromoethyl)cyclohex-2-en-1-olN/A

This table presents predicted outcomes based on established principles of electrophilic addition.

Cycloaddition Reactions (e.g., Diels-Alder) with the Ethenyl Unit

The ethenyl group, in conjunction with the adjacent endocyclic double bond, forms a conjugated diene system. This structural motif makes this compound a potential diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgtandfonline.com The reactivity of this diene system would be influenced by the electron-donating or -withdrawing nature of the substituents on the dienophile. tandfonline.com

The stereochemistry of the resulting bicyclic adduct would be governed by the endo rule, which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state. wikipedia.org The inherent chirality of the starting material could also induce facial selectivity in the approach of the dienophile.

A study on the Diels-Alder regioselectivity of substituted vinyl cyclohexenes has shown that these reactions can proceed with good to excellent regioselectivity. tandfonline.com The reaction of a conjugated diene with a substituted alkene (dienophile) reliably forms a six-membered ring with good control over the regio- and stereochemical outcomes. wikipedia.org

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis, a Nobel Prize-winning reaction, facilitates the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org For a substrate like this compound, which possesses two distinct olefinic moieties, several metathesis pathways are conceivable.

Cross-metathesis (CM) involves the reaction between two different alkenes. organic-chemistry.orglibretexts.org In the case of this compound, intermolecular CM could occur between two molecules (homodimerization) or with a different olefin partner. The reaction of the terminal vinyl group is generally more favorable in CM reactions, leading to the formation of a new disubstituted alkene and releasing ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. utc.edu Modern ruthenium-based catalysts, such as Grubbs' second and third-generation catalysts, are known for their high functional group tolerance, making them suitable for use with alcohols like the title compound. libretexts.org The use of co-catalysts like copper(I) iodide (CuI) has been shown to enhance the efficiency of cross-metathesis reactions, particularly with challenging substrates, by stabilizing the catalyst and scavenging phosphine (B1218219) ligands. nih.gov

While ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic compounds from acyclic dienes, it is not a viable intramolecular pathway for this compound itself, as the two double bonds are part of the same cyclic system and not appropriately tethered to form a new ring. wikipedia.org

Below is a table summarizing potential cross-metathesis reactions.

Reaction Type Catalyst Potential Partner Expected Product Type Key Features
Homodimerization (CM)Grubbs II or IIISelfDimer linked by an E-alkeneDriven by ethylene release.
Cross-Metathesis (CM)Grubbs II or IIIAcrylate EstersFunctionalized dieneForms α,β-unsaturated carbonyls.
Cross-Metathesis (CM)Grubbs II or IIIStyreneAryl-substituted dieneExtends conjugation.

This table represents hypothetical transformations based on established principles of olefin metathesis.

Transformations of the Cyclohexene Double Bond

The endocyclic double bond within the cyclohexene ring exhibits characteristic reactivity towards various electrophilic reagents and hydrogenation catalysts.

Hydrogenation and Halogenation Studies

The selective hydrogenation of a molecule containing multiple double bonds is a significant challenge in synthesis. For substrates similar to this compound, such as 4-vinylcyclohexene (B86511), research has demonstrated that selective hydrogenation of the endocyclic double bond is achievable. google.com This selectivity is accomplished using specific catalytic systems, for instance, a Group VIII metal (like palladium or rhodium) combined with a Group IVa metal (like tin or lead). google.com Such catalysts preferentially reduce the more substituted, endocyclic double bond, leaving the exocyclic vinyl group intact to yield vinylcyclohexane (B147605) derivatives. google.com This selectivity is crucial for preserving a handle for further functionalization, such as polymerization or metathesis.

Halogenation of the cyclohexene double bond proceeds via electrophilic addition. The reaction with bromine (Br₂) or chlorine (Cl₂), for example, is expected to form a cyclic halonium ion intermediate, followed by anti-attack of the halide ion to yield a dihalogenated product. nih.gov In the presence of water or an alcohol as a solvent, the intermediate can be trapped to form a halohydrin. The regioselectivity of this addition would favor reaction at the more electron-rich endocyclic double bond over the vinyl group. PubChem contains entries for related compounds such as (1S,4S)-4-chlorocyclohex-2-en-1-ol, indicating that such transformations are well-documented.

Transformation Reagent(s) Selective Target Product Class
HydrogenationH₂, Pd/Sn or Rh/Sn catalystEndocyclic C=CEthenylcyclohexan-1-ol
ChlorinationCl₂Endocyclic C=CDichloro-ethenylcyclohexan-1-ol
Bromohydrin FormationNBS, H₂O/DMSOEndocyclic C=CBromo-ethenyl-cyclohexanediol

This table outlines expected reactions based on studies of analogous systems.

Epoxidation and Hydroxylation Reactions

Epoxidation introduces a three-membered ether ring (oxirane) into the molecule. For diene systems like 4-vinylcyclohexene, studies have shown that epoxidation occurs with high regioselectivity. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), preferentially oxidizes the more nucleophilic, trisubstituted endocyclic double bond over the less substituted terminal vinyl group. nih.govsigmaaldrich.com This leads to the formation of 4-vinyl-1,2-epoxycyclohexane. nih.gov The stereochemistry of the epoxidation can be influenced by the existing hydroxyl group, which may direct the epoxidizing agent to the syn-face of the ring.

Dihydroxylation is the conversion of an alkene to a vicinal diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, is particularly noteworthy. wikipedia.orgwikipedia.org This method is known to be highly site-selective, favoring the most electron-rich double bond, which in this case is the endocyclic alkene. wikipedia.org The choice of chiral ligand (AD-mix-α or AD-mix-β) allows for the stereocontrolled synthesis of specific diol enantiomers. wikipedia.org

Transformation Reagent(s) Selective Target Product Class Stereochemical Considerations
EpoxidationmCPBA or other peroxy acidsEndocyclic C=CEthenyl-epoxycyclohexan-1-olThe -OH group may direct the reagent (syn-epoxidation).
syn-DihydroxylationOsO₄ (cat.), NMOEndocyclic C=CEthenyl-cyclohexanetriolSyn-addition of two hydroxyl groups.
Asymmetric DihydroxylationAD-mix-α or AD-mix-βEndocyclic C=CChiral Ethenyl-cyclohexanetriolEnantioselective syn-addition.

Regioselectivity and Chemoselectivity in Derivatization

The presence of two electronically distinct double bonds and a hydroxyl group in this compound makes it an excellent model for studying the principles of regioselectivity and chemoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. This is clearly demonstrated in the selective hydrogenation of the endocyclic double bond while leaving the vinyl group untouched, using specific bimetallic catalysts. google.com

Regioselectivity , the preference for reaction at one position over another, is highlighted in electrophilic additions. In both epoxidation and dihydroxylation, the reaction occurs preferentially at the more electron-rich and sterically accessible endocyclic double bond. nih.govwikipedia.org For instance, the rate of epoxidation of the endocyclic double bond in 4-vinylcyclohexene is significantly higher than that of the exocyclic one. nih.gov This inherent reactivity allows for the predictable functionalization of the cyclohexene ring system without affecting the vinyl side chain, which can then be used in subsequent chemical manipulations. The hydroxyl group itself can act as a directing group, influencing the stereochemical outcome of reactions on the cyclohexene ring, for example, by directing epoxidizing agents or catalysts through hydrogen bonding.

The selective transformations discussed herein underscore the synthetic utility of this compound as a chiral precursor for more complex molecular architectures.

Stereochemical Characterization and Elucidation of 1s,4s 4 Ethenylcyclohex 2 En 1 Ol

Methodologies for Absolute and Relative Configuration Determination

The determination of the absolute and relative configuration of (1S,4S)-4-Ethenylcyclohex-2-en-1-ol relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the relative configuration of diastereomers. While enantiomers exhibit identical NMR spectra under achiral conditions, diastereomers have different physical properties and thus distinct NMR spectra. libretexts.org For this compound, ¹H and ¹³C NMR spectroscopy can provide valuable information about the connectivity and spatial relationships of atoms.

Key ¹H NMR spectral features would include signals for the vinyl protons of the ethenyl group and the cyclohexene (B86901) ring, the proton attached to the hydroxyl-bearing carbon, and the methylene (B1212753) protons of the ring. The coupling constants (J-values) between adjacent protons can help to deduce the dihedral angles and thus the relative stereochemistry of the substituents on the ring.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Olefinic Protons (cyclohexene)5.5 - 6.0m
Olefinic Proton (ethenyl)5.0 - 5.8m
CH-OH3.5 - 4.5m
Ring Protons1.5 - 2.5m

Table 1: Predicted ¹H NMR Data for this compound.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, and the sign of the Cotton effect can often be correlated to the absolute stereochemistry of the molecule by applying empirical rules, such as the octant rule for ketones, or by comparison with the spectra of compounds with known absolute configurations.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the precise three-dimensional arrangement of atoms in the crystal lattice.

For a liquid compound like this compound, or one that does not readily form crystals suitable for X-ray analysis, a common strategy is to convert it into a crystalline derivative. nih.gov This can be achieved by reacting the alcohol with a chiral or achiral reagent to form a solid ester, urethane, or other derivative. The absolute configuration of the original alcohol can then be unequivocally determined from the crystal structure of the derivative.

Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Ensuring the stereochemical purity of a sample of this compound is critical. This requires analytical methods capable of separating and quantifying all possible stereoisomers.

Chiral chromatography is the cornerstone for separating enantiomers and diastereomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile compounds like this compound, either directly or after derivatization to increase volatility. The separated stereoisomers are then detected by a mass spectrometer, providing both quantification and structural information.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a versatile and widely used technique for the separation of stereoisomers. nih.gov It can be used for both analytical and preparative-scale separations. The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation.

Technique Chiral Stationary Phase (Example) Mobile Phase (Example) Detection
Chiral GCCyclodextrin-basedHeliumMS, FID
Chiral HPLCPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/IsopropanolUV, RI

Table 2: Exemplary Chiral Chromatography Conditions for the Analysis of this compound.

NMR spectroscopy can also be employed to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgslideshare.net Upon complexation, the chiral environment of the CSR induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification by integration of the NMR signals. tcichemicals.comrsc.org

Chiral Derivatizing Agents (CDAs): In this approach, the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. springernature.comnih.gov These diastereomers have distinct NMR spectra, and the enantiomeric ratio of the original sample can be determined from the integration of the signals of the resulting diastereomeric products. bath.ac.uk A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Kinetic and Dynamic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material.

Dynamic kinetic resolution (DKR) is an extension of this concept where the racemization of the starting material is fast compared to the rate of the resolution reaction. nih.govwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For this compound, a DKR could involve an enzymatic acylation where the unreactive enantiomer is continuously racemized, allowing for its conversion to the acylated product.

Applications of 1s,4s 4 Ethenylcyclohex 2 En 1 Ol As a Chiral Building Block

Integration into the Synthesis of Complex Natural Products

The incorporation of pre-existing stereocenters from a chiral building block is a common and efficient strategy in the total synthesis of natural products. It was hypothesized that (1S,4S)-4-ethenylcyclohex-2-en-1-ol could serve as a valuable starting material for the synthesis of terpenoids, sesquiterpenoids, polyketides, and metabolites from the shikimate pathway.

Terpenoids and sesquiterpenoids often feature complex carbocyclic frameworks. The cyclohexene (B86901) core of the target compound could, in principle, be elaborated through various synthetic transformations to construct these intricate skeletons. However, no specific examples of its use in the synthesis of these natural product classes have been reported.

The shikimate pathway is a crucial metabolic route for the biosynthesis of aromatic amino acids in plants and microorganisms. While some intermediates of this pathway contain cyclohexene rings, the direct application of this compound in the synthesis of its metabolites has not been documented. Similarly, its role in the synthesis of polyketides, a diverse class of natural products, remains unexplored in published literature.

Utility in the Preparation of Advanced Pharmaceutical Intermediates

Chiral intermediates are fundamental to the production of many modern pharmaceuticals, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.

The stereochemically defined structure of this compound suggests its potential as a scaffold for the design of chiral ligands used in asymmetric catalysis. The hydroxyl and ethenyl groups could be functionalized to create bidentate or tridentate ligands capable of coordinating to a metal center, thereby inducing enantioselectivity in a variety of chemical reactions. However, no instances of its use for this purpose have been found.

Heterocyclic compounds are ubiquitous in pharmaceuticals. The functional groups present in the target molecule could be manipulated to construct a wide array of stereodefined heterocyclic systems. For instance, the alkene functionalities could undergo ozonolysis, epoxidation, or dihydroxylation to introduce new functional groups, which could then be used to form rings containing nitrogen, oxygen, or sulfur. This potential, however, remains to be demonstrated in the literature.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple functional groups of this compound make it a theoretically attractive starting point for DOS, allowing for the rapid generation of a library of related but structurally distinct compounds. Despite this potential, its application in any reported DOS campaigns has not been identified.

Generation of Structurally Diverse Compound Libraries

The inherent functionalities of this compound, namely the secondary alcohol, the double bond within the ring, and the vinyl side chain, serve as reactive handles for diversification. Each of these sites can be selectively addressed to introduce a wide range of chemical moieties, leading to the generation of compound libraries with significant structural variety.

The hydroxyl group can undergo a suite of reactions, including esterification, etherification, and oxidation, to introduce a first level of diversity. For instance, acylation with a library of carboxylic acids would yield a collection of esters with varying side chains. Similarly, the olefinic bond within the cyclohexene ring can be subjected to reactions such as epoxidation, dihydroxylation, or cyclopropanation, each creating a new set of stereochemically rich derivatives. The vinyl group offers another point for modification, for example, through olefin metathesis, hydroboration-oxidation to an ethyl alcohol, or Heck coupling, thereby extending the molecular framework and introducing further diversity.

A hypothetical library synthesis could commence with the protection of the hydroxyl group, followed by a reaction at the vinyl group, and finally, deprotection and derivatization of the hydroxyl group. This multi-step sequence allows for the combinatorial introduction of different functionalities at each stage, exponentially increasing the size and diversity of the resulting compound library.

Table 1: Potential Reactions for Library Generation

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
Hydroxyl GroupEsterificationCarboxylic acids, Acid chloridesEster
EtherificationAlkyl halidesEther
OxidationPCC, Swern oxidationKetone
Ring AlkeneEpoxidationm-CPBA, OxoneEpoxide
DihydroxylationOsO₄, KMnO₄Diol
HydrogenationH₂, Pd/CSaturated ring
Vinyl GroupOlefin MetathesisGrubbs' catalyst, various olefinsSubstituted alkene
Hydroboration-OxidationBH₃, H₂O₂, NaOHPrimary alcohol
Heck ReactionAryl halides, Pd catalystSubstituted alkene

Scaffold Decoration and Functionalization

The this compound scaffold itself can be considered a privileged structure, and its decoration with various functional groups can lead to the discovery of molecules with specific biological activities or material properties. The defined stereochemistry of the scaffold is crucial as it pre-organizes the appended functional groups in a specific three-dimensional arrangement, which can be critical for molecular recognition events.

Functionalization strategies often focus on converting the initial reactive handles into more complex functionalities or using them as anchor points for larger molecular fragments. For example, the hydroxyl group can be converted to an azide, which can then undergo "click" chemistry with a variety of alkynes to attach complex molecular tags. The vinyl group can be oxidatively cleaved to an aldehyde, which can then serve as a versatile intermediate for reactions such as Wittig olefination, reductive amination, or the formation of imines and oximes.

Moreover, the diene system that can be formed from the existing alkene and vinyl group through isomerization can participate in Diels-Alder reactions, providing a powerful method for constructing bicyclic systems and introducing multiple stereocenters in a single step. This approach allows for the rapid construction of complex scaffolds that can be further elaborated.

Table 2: Advanced Functionalization of the Scaffold

Initial FunctionalizationSubsequent ReactionReagentsResulting Structure Type
Hydroxyl to AzideClick ChemistryTerminal alkynes, Cu(I) catalystTriazole-linked conjugates
Vinyl to AldehydeReductive AminationAmines, NaBH₃CNSecondary/Tertiary amines
Vinyl to AldehydeWittig ReactionPhosphonium ylidesSubstituted alkenes
Isomerization to DieneDiels-Alder CycloadditionDienophiles (e.g., maleimide)Bicyclic adducts

Through the systematic application of these and other synthetic methodologies, the this compound scaffold can be extensively decorated, providing access to a vast array of novel and complex molecules for various scientific investigations.

Mechanistic and Computational Investigations of 1s,4s 4 Ethenylcyclohex 2 En 1 Ol

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of chiral cyclohexenol (B1201834) derivatives often involves complex reaction pathways. Computational chemistry provides powerful tools to elucidate the intricate details of these mechanisms, offering insights that are often inaccessible through experimental means alone.

Transition State Analysis

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. For a molecule like (1S,4S)-4-Ethenylcyclohex-2-en-1-ol, which contains a 1,5-diene moiety, a potential reaction it could undergo is the Cope rearrangement, a thermally induced nih.govnih.gov-sigmatropic shift.

Computational methods, such as Density Functional Theory (DFT), would be employed to locate and characterize the transition state geometry for such a rearrangement. Key parameters that would be calculated include the activation energy (the energy difference between the reactant and the transition state), which dictates the reaction rate, and the imaginary frequency corresponding to the motion along the reaction coordinate. For the Cope rearrangement, a chair-like transition state is generally preferred for acyclic 1,5-dienes to minimize steric interactions.

Table 1: Hypothetical Transition State Analysis Data for the Cope Rearrangement of this compound

ParameterDescriptionHypothetical Value
Activation Energy (ΔG‡)The free energy barrier for the reaction.30-40 kcal/mol
Transition State GeometryThe arrangement of atoms at the highest energy point.Chair-like conformation
Imaginary FrequencyThe vibrational mode corresponding to the reaction coordinate.-400 to -600 cm⁻¹

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, is performed to confirm that a located transition state connects the desired reactant and product. Starting from the transition state geometry, this calculation follows the reaction path downhill in both the forward and reverse directions.

For the synthesis or rearrangement of this compound, mapping the reaction coordinate would provide a detailed energy profile, illustrating the energy changes as the molecule transforms from reactant to product via the transition state. This can reveal the presence of any intermediates or secondary transition states along the pathway.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule and the electronic interactions between its atoms and bonds (stereoelectronic effects) are fundamental to its reactivity and stability.

Computational Modeling of Preferred Conformations

The cyclohexene (B86901) ring in this compound can adopt several conformations, primarily half-chair forms. The substituents—the hydroxyl and ethenyl groups—can exist in either pseudo-axial or pseudo-equatorial positions. Computational modeling would involve a systematic search of the conformational space to identify the lowest energy (most stable) conformers.

These calculations would determine the relative energies of different conformers and the energy barriers to interconversion. The preferred conformation is crucial as it is often the one that undergoes reaction.

Table 2: Hypothetical Relative Energies of this compound Conformers

Hydroxyl PositionEthenyl PositionRelative Energy (kcal/mol)Population (%)
Pseudo-equatorialPseudo-equatorial0.0075
Pseudo-axialPseudo-equatorial1.215
Pseudo-equatorialPseudo-axial1.88
Pseudo-axialPseudo-axial3.52

Influence of Substituents on Ring Dynamics

The hydroxyl and ethenyl substituents significantly influence the conformational equilibrium and the dynamics of the cyclohexene ring. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing intermolecular interactions or the interaction with a solvent.

The size and electronic nature of the ethenyl group will also impact the steric and electronic environment of the ring. Computational studies could quantify these effects by analyzing bond lengths, bond angles, and dihedral angles in the various conformers. For instance, the presence of the double bond in the ring and the ethenyl group creates a specific electronic environment that can affect the acidity of the hydroxyl proton and the reactivity of the double bonds.

Theoretical Studies on Molecular Interactions and Reactivity Descriptors

To predict how this compound might interact with other molecules or reagents, a range of theoretical descriptors can be calculated. These descriptors provide insights into the molecule's electronic structure and reactivity.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the pi systems of the double bonds would be expected to be electron-rich.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, predicting where a nucleophile or an electrophile is most likely to attack.

These computational approaches, while not yet specifically applied to this compound in published literature, represent the standard and necessary methodologies to build a comprehensive understanding of its chemical behavior.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. For a molecule such as this compound, DFT methods, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*), would be utilized to determine its ground-state geometry and electronic structure.

These calculations can provide a wealth of data, including optimized bond lengths, bond angles, and dihedral angles, which together define the most stable conformation of the molecule. Furthermore, the computation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energies and shapes of these frontier orbitals are fundamental in predicting the molecule's reactivity, particularly in pericyclic reactions or interactions with electrophiles and nucleophiles.

Hypothetical data that could be generated from such calculations are presented in the tables below.

Table 1: Hypothetical Calculated Geometric Parameters for this compound

ParameterValue
C1-O1 Bond Length (Å)1.432
C2=C3 Bond Length (Å)1.345
C4-C7 Bond Length (Å)1.478
C7=C8 Bond Length (Å)1.339
C1-C2-C3-C4 Dihedral Angle (°)-15.8
O1-C1-C6-C5 Dihedral Angle (°)55.2

Table 2: Hypothetical Calculated Electronic Properties for this compound

PropertyValue
HOMO Energy (eV)-6.25
LUMO Energy (eV)1.89
HOMO-LUMO Gap (eV)8.14
Dipole Moment (Debye)1.78

Structure-Reactivity Relationship Studies

The specific stereochemistry of this compound, with the defined orientations of the hydroxyl and ethenyl groups on the cyclohexene ring, plays a pivotal role in its chemical behavior. Structure-reactivity relationship studies would aim to connect these specific structural features to the outcomes of various chemical transformations.

For instance, the facial selectivity of epoxidation of the two double bonds would be a key area of investigation. The directing effect of the allylic hydroxyl group is a well-established phenomenon in organic synthesis. Computational modeling could predict whether the epoxidation would occur syn or anti to the hydroxyl group for both the ring and the vinyl substituent's double bonds. This would involve calculating the transition state energies for the different pathways of the epoxidation reaction.

Furthermore, the presence of two distinct allylic systems offers opportunities for regioselective and stereoselective reactions. For example, in palladium-catalyzed allylic substitution reactions, the nature of the ligand on the palladium catalyst and the reaction conditions would likely influence which allylic system reacts and from which face the nucleophile attacks. Computational studies could elucidate the stability of various potential π-allyl palladium intermediates, thereby predicting the major product.

The interplay between the stereocenters and the reactive sites (the hydroxyl group and the two double bonds) is fundamental to understanding and predicting the chemical behavior of this molecule.

Future Perspectives in the Research of 1s,4s 4 Ethenylcyclohex 2 En 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (1S,4S)-4-Ethenylcyclohex-2-en-1-ol and its derivatives is intrinsically linked to the development of methodologies that are not only efficient but also environmentally benign. Key areas of focus include the adoption of green chemistry principles and the implementation of continuous flow processes.

Green Chemistry Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, future research is geared towards incorporating these principles to improve sustainability. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of toxic reagents and solvents with greener alternatives.

Biocatalysis stands out as a powerful green tool in this context. The use of enzymes, either as isolated proteins or in whole-cell systems, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. While specific enzymes for the direct production of this compound are still under exploration, the successful application of biocatalysts in the synthesis of related chiral cyclohexenols paves the way for future research in this area. Chemoenzymatic strategies, which combine the advantages of chemical and enzymatic steps, are also a promising avenue. For instance, a chemical reaction could be used to create a prochiral intermediate, followed by an enzymatic resolution to yield the desired enantiomerically pure alcohol.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Utilizing reactions that incorporate the maximum amount of starting materials into the final product.
Less Hazardous Chemical Syntheses Employing and generating substances with little or no toxicity.
Designing Safer Chemicals Creating products that are effective yet have minimal toxicity.
Safer Solvents and Auxiliaries Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from biological origins.
Reduce Derivatives Minimizing the use of protecting groups to reduce reaction steps.
Catalysis Using catalytic reagents (including enzymes) in small amounts that can be recycled.
Design for Degradation Developing products that break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound is a promising future direction.

Continuous flow reactors can enable the use of hazardous reagents or extreme reaction conditions with greater control, potentially unlocking new synthetic routes to this compound. For example, reactions that are highly exothermic or involve unstable intermediates can be managed more effectively in a microreactor. Furthermore, the integration of in-line purification and analysis techniques can streamline the manufacturing process, making it more efficient and cost-effective. The development of packed-bed reactors containing immobilized catalysts or enzymes could also facilitate the continuous and sustainable production of this compound.

Exploration of Unconventional Chemical Transformations

Beyond improving its synthesis, future research will also focus on expanding the synthetic utility of this compound by exploring novel and unconventional chemical transformations.

Photocatalytic and Electrocatalytic Methods

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. These methods, which utilize light or electricity to drive chemical reactions, could open up new avenues for the derivatization of this compound.

Enzyme Engineering for Tailored Synthesis

The field of enzyme engineering, which involves modifying an enzyme's structure to improve its activity, stability, or selectivity, holds immense potential for the tailored synthesis of this compound and its derivatives. researchgate.net Through techniques like directed evolution and rational design, enzymes can be customized to perform specific transformations with high precision.

Future research could focus on engineering enzymes to catalyze the direct asymmetric synthesis of this compound from a simple starting material, thereby avoiding multi-step chemical routes. Moreover, engineered enzymes could be developed to catalyze novel transformations of this chiral alcohol, leading to the efficient production of a wide range of valuable chiral compounds. The creation of artificial enzymes, or "artzymes," designed from scratch to catalyze specific reactions is another long-term goal in this area.

Advanced Materials Science Applications

While the primary applications of this compound have traditionally been in the realm of organic synthesis, its unique structure suggests potential for its use as a monomer or building block in advanced materials science. The presence of both a hydroxyl group and a polymerizable vinyl group makes it an interesting candidate for the development of functional polymers.

Interdisciplinary Research Opportunities

Should this compound become available through synthesis or isolation, it would present numerous opportunities for interdisciplinary research:

Chemical Synthesis and Methodology Development: Organic chemists would have the opportunity to develop and optimize synthetic routes to produce this specific stereoisomer. This could involve exploring novel catalytic systems or stereoselective reactions.

Structural and Spectroscopic Analysis: Analytical chemists could employ advanced techniques such as multidimensional NMR spectroscopy and mass spectrometry to fully characterize the compound's structure and stereochemistry.

Computational Chemistry: Theoretical studies could be conducted to predict the compound's properties, reactivity, and potential biological activities, guiding future experimental work.

Chemical Biology and Pharmacology: Once synthesized, the compound could be screened for biological activity across various assays. Its structural similarity to other bioactive cyclohexenol (B1201834) derivatives suggests it could be a candidate for investigation in areas such as fragrance chemistry, agrochemistry, or as a chiral building block in medicinal chemistry.

Materials Science: The vinyl group presents a potential site for polymerization, suggesting that this compound could be explored as a monomer for the creation of novel polymers with specific properties.

Q & A

Q. What are the optimal synthetic routes for (1S,4S)-4-Ethenylcyclohex-2-en-1-ol in laboratory settings?

The synthesis typically involves stereoselective strategies to control the cyclohexenol backbone and ethenyl group. A common approach uses catalytic asymmetric allylic alkylation with chiral palladium complexes to establish the (1S,4S) configuration. For example, transannular cyclization of pre-functionalized dienes under Lewis acid catalysis (e.g., BF₃·OEt₂) can yield the desired stereochemistry . Solvent choice (e.g., THF or dichloromethane) and low temperatures (−20°C to 0°C) are critical for minimizing racemization.

Q. How can the stereochemistry of this compound be confirmed experimentally?

Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential for verifying spatial proximity between the ethenyl group and hydroxyl proton. For instance, irradiation of the hydroxyl proton (δ ~2.5 ppm) should enhance signals for the ethenyl protons (δ ~5.2–5.8 ppm) in the (1S,4S) isomer . X-ray crystallography is definitive but requires high-purity crystals, often grown via slow evaporation in hexane/ethyl acetate mixtures .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) resolves enantiomeric impurities. Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) identifies volatile byproducts, such as dehydration-derived cyclohexadienes. Purity >98% is achievable via recrystallization in heptane/ethanol (3:1 v/v) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electron-deficient ethenyl group as a dienophile. Transition-state analysis reveals a preference for endo selectivity with electron-rich dienes (e.g., furan derivatives), driven by secondary orbital interactions . Solvent effects (PCM model) show toluene enhances reaction rates compared to polar aprotic solvents .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for structural analogs?

Discrepancies in NMR shifts (e.g., δ for C4-H in conflicting studies) may arise from solvent-induced anisotropy or impurities. A stepwise protocol includes:

  • Repetition under standardized conditions (CDCl₃, 25°C, 500 MHz).
  • Spiking experiments with authentic standards to confirm peak assignments.
  • Dynamic NMR to detect conformational exchange broadening .

Q. How does the compound’s conformation affect its biological activity in enzyme inhibition assays?

Molecular docking (AutoDock Vina) shows the cyclohexenol ring adopts a boat conformation, positioning the hydroxyl group for hydrogen bonding with catalytic serine residues in esterases. The ethenyl group occupies a hydrophobic pocket, as observed in kinetic studies with porcine liver esterase (Ki = 12.3 µM) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Acid-catalyzed dehydration proceeds via a carbocation intermediate at C4, leading to cyclohexadiene derivatives. Isotopic labeling (²H at C4) and trapping experiments with NaBH₄ confirm this pathway. Stabilization strategies include buffering at pH 6–7 and using aprotic solvents .

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

Chiral ligands like (R)-BINAP in palladium-catalyzed allylic alkylation improve ee (>95%). Monitoring reaction progress via circular dichroism (CD) at 220 nm ensures stereochemical fidelity. Kinetic resolution using lipases (e.g., CAL-B) removes minor enantiomers .

Methodological Resources

Q. What protocols are recommended for large-scale purification?

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) achieves baseline separation of diastereomers. For gram-scale batches, simulated moving bed (SMB) chromatography reduces solvent consumption .

Q. How should researchers handle discrepancies in reported melting points?

Cross-validate using differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Polymorphism screening via solvent-mediated crystallization (e.g., acetone/water) identifies stable forms. Collaborative inter-laboratory studies reduce measurement variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.